molecular formula C24H40N2O4S B12097118 Boc-L-3-Thienylalanine.DCHA

Boc-L-3-Thienylalanine.DCHA

Cat. No.: B12097118
M. Wt: 452.7 g/mol
InChI Key: FNTVEJPWKBETJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-3-Thienylalanine.DCHA is synthesized through a series of chemical reactions involving the protection of the amino group of L-3-thienylalanine with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-L-3-Thienylalanine.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-L-3-Thienylalanine.DCHA has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-3-Thienylalanine.DCHA involves its incorporation into peptides and proteins, where it can influence the biological activity of the resulting molecules. The thienyl group can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Phenylalanine: Similar in structure but contains a phenyl group instead of a thienyl group.

    Boc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring.

    Boc-L-Tryptophan: Contains an indole group.

Uniqueness

Boc-L-3-Thienylalanine.DCHA is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTVEJPWKBETJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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